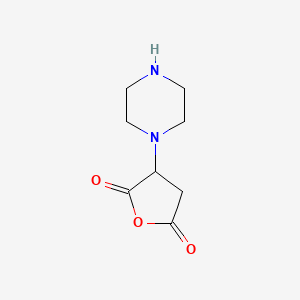

3-(Piperazin-1-yl)dihydrofuran-2,5-dione

描述

3-(Piperazin-1-yl)dihydrofuran-2,5-dione is a heterocyclic compound featuring a piperazine ring fused to a dihydrofuran-2,5-dione scaffold. This structure combines the rigidity of the dione moiety with the flexibility and hydrogen-bonding capacity of piperazine, making it a versatile intermediate in medicinal chemistry and drug discovery.

属性

CAS 编号 |

131776-47-1 |

|---|---|

分子式 |

C8H12N2O3 |

分子量 |

184.195 |

IUPAC 名称 |

3-piperazin-1-yloxolane-2,5-dione |

InChI |

InChI=1S/C8H12N2O3/c11-7-5-6(8(12)13-7)10-3-1-9-2-4-10/h6,9H,1-5H2 |

InChI 键 |

VHVUQOMQTHMBLL-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2CC(=O)OC2=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of heterocyclic skeletons .

Industrial Production Methods

Industrial production of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione typically involves scalable synthetic routes that ensure high yield and purity. The Ugi reaction is particularly favored in industrial settings due to its efficiency and ability to produce diverse compounds from commercially available starting materials .

化学反应分析

Types of Reactions

3-(Piperazin-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.

科学研究应用

3-(Piperazin-1-yl)dihydrofuran-2,5-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ADAMTS enzymes, which are involved in the degradation of cartilage and disruption of cartilage homeostasis . This inhibition can lead to therapeutic effects in conditions such as osteoarthritis.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Piperazine-Containing Derivatives

A key structural analog is 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-5-substituted piperazine , studied for histamine H3/H4 receptor antagonism and anti-inflammatory activity . Both compounds share a piperazine ring, but differences in substitution patterns dictate their pharmacological profiles:

- Target Compound : The dihydrofuran-2,5-dione core may enhance electrophilicity, enabling covalent interactions with biological targets. This could increase binding affinity but reduce selectivity compared to the benzofuran-methyl derivative.

- This compound demonstrated nanomolar potency at H3/H4 receptors, with 50% inhibition (IC50) values ranging from 10–100 nM .

Functional Group Variations: Piperazine-Acetic Acid Derivatives

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () highlights the role of functional groups in directing applications. While both compounds contain piperazine, the acetic acid and Fmoc groups in the latter make it a tool for solid-phase peptide synthesis. In contrast, the dihydrofuran-2,5-dione group in the target compound could facilitate ring-opening reactions or act as a Michael acceptor in covalent inhibitor design .

Agrochemical Dione Derivatives

Diones are also prominent in fungicides such as procymidone and vinclozolin (). These compounds feature dichlorophenyl-substituted diones, which confer antifungal activity by inhibiting fungal glycerol biosynthesis. In contrast, the target compound’s piperazine group shifts its applicability to mammalian systems, likely targeting enzymes or receptors rather than fungal pathways .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Receptor Targeting : The analog in achieved sub-100 nM potency at histamine receptors, suggesting that piperazine-dihydrofuran hybrids are viable scaffolds for receptor modulation. The target compound’s dione group may confer unique binding modes, such as hydrogen bonding with catalytic residues .

- Synthetic Utility : The Fmoc-piperazine derivative () underscores piperazine’s role in protecting amines, whereas the target compound’s dione could serve as a reactive handle for further functionalization .

- Agrochemical vs. Pharmaceutical Focus : Dichlorophenyl-dione fungicides () highlight the structural requirements for agrochemical activity, contrasting with the target compound’s likely mammalian-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。